1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine
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Overview
Description
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a sulfonyl group attached to a piperazine ring, which is further substituted with fluoro and methyl groups on the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological pathways and interactions.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluoro and methyl groups on the phenyl rings can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
Uniqueness
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine is unique due to the specific arrangement of its functional groups, which can result in distinct biological and chemical properties. The presence of the fluoro group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H21FN2O2S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-3-5-16(6-4-14)20-9-11-21(12-10-20)24(22,23)17-7-8-18(19)15(2)13-17/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
VGMUHBCTCXQKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Origin of Product |
United States |
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